[Thr4,Gly7]OT is a synthetic analog of the naturally occurring neuropeptide hormone oxytocin (OT). [, ] It functions as a selective agonist for the oxytocin receptor (OTR), exhibiting a higher affinity for OTR compared to vasopressin receptors (V1a, V1b, V2). [, , , ] This selectivity makes it a valuable tool in scientific research for investigating the specific roles and mechanisms of action of OTR in various physiological processes without significant activation of vasopressin receptors.
The compound (Threonine(4), Glycine(7))OT is a peptide derivative that incorporates threonine and glycine residues. It is significant in the field of biochemistry and pharmacology due to its potential applications in therapeutic contexts. This compound can be classified as a peptide, which is a short chain of amino acids linked by peptide bonds.
Source: The compound is synthesized through solid-phase peptide synthesis techniques, commonly utilizing Fmoc (Fluorenylmethyloxycarbonyl) chemistry.
Classification: It falls under the category of synthetic peptides, specifically those that include non-standard amino acids or modified residues, which can enhance their biological activity or stability.
The synthesis of (Threonine(4), Glycine(7))OT involves several key steps:
The molecular structure of (Threonine(4), Glycine(7))OT can be represented as follows:
The primary reactions involved in the synthesis of (Threonine(4), Glycine(7))OT include:
The mechanism of action for peptides like (Threonine(4), Glycine(7))OT often involves interaction with specific receptors or enzymes in biological systems.
Research indicates that modifications in peptide structure can significantly enhance their biological efficacy and stability .
(Thr⁴,Gly⁷)OT is a rationally designed oxytocin (OT) analogue featuring two strategic amino acid substitutions:
Table 1: Residue Properties in (Thr⁴,Gly⁷)OT vs. Native Oxytocin
Position | Native Residue | Analog Residue | Key Property Changes |
---|---|---|---|
4 | Gln (polar) | Thr (polar) | ↑ H-bonding; ↓ steric bulk; ↑ hydrophilicity |
7 | Pro (rigid) | Gly (flexible) | ↑ backbone flexibility; ↓ conformational strain |
These modifications collectively aim to:
Engineering neurohypophyseal hormone analogues (e.g., OT, vasopressin) often targets residues 4, 7, and 8 due to their roles in receptor discrimination and signal transduction. Key comparisons include:
Table 2: Modification Strategies in Neurohypophyseal Analogues
Analogue | Modification | Structural Effect | Functional Outcome |
---|---|---|---|
(Thr⁴,Gly⁷)OT | Thr⁴, Gly⁷ | ↑ H-bonding; ↑ flexibility | ↑ Target selectivity (predicted) |
[Ser⁴(α-Man)]OT | Ser⁴ + O-mannose | Steric bulk near disulfide ring | ↓ Uterotonic activity (95% loss) |
[d-Phe⁸]AVP | d-Phe⁸ | Chirality-induced conformational lock | Antagonist activity |
Thermodynamic Impact: NMR studies confirm that (Thr⁴,Gly⁷)OT retains the characteristic β-turn (residues 3–4) of native OT, but exhibits increased conformational exchange rates in the 7–8 loop due to Gly⁷. This dynamic flexibility may facilitate transitions between inactive and receptor-active states [8].
Synthesizing (Thr⁴,Gly⁷)OT requires precise control to avoid positional isomers and disulfide mispairing. Key strategies include:- Regioselective Disulfide Bond Formation: A two-step oxidation protocol ensures correct Cys¹–Cys⁶ pairing:1. Orthogonal S-protection (e.g., trityl for Cys¹, acetamidomethyl for Cys⁶).2. Sequential deprotection and iodine-mediated oxidation under dilute conditions (<0.1 mM) to prevent oligomerization [6].- Minimizing Positional Isomerism:- Coupling Agents: HOBt/DIC suppresses racemization during Thr⁴ incorporation.- Residue-Specific Protection: Thr⁴ side chain protected with tert-butyl ether; Gly⁷ left unprotected due to absence of reactive groups [6].- Purification Challenges: Reverse-phase HPLC (C18 column) resolves:- Diastereomers from Thr⁴ racemization.- Disulfide-linked dimers.- Incorrectly folded isomers with Cys¹–Cys¹¹ bonds [6] [9].
Table 3: Synthetic Yield Optimization for (Thr⁴,Gly⁷)OT
Step | Key Parameter | Optimized Condition | Yield Impact |
---|---|---|---|
Solid-phase assembly | Resin type | Wang resin (acid-labile linker) | ↑ Final cleavage yield |
Thr⁴ incorporation | Coupling reagent | DIC/HOBt (0°C) | ↓ Racemization (<2%) |
Disulfide oxidation | [Peptide] | 0.05 mM in NH₄HCO₃ buffer (pH 8) | ↑ Correct pairing (85%) |
HPLC purification | Gradient | 20→40% MeCN (0.1% TFA) | Isomer resolution >95% |
Lessons from Uridine Diphosphate Analogue Synthesis: Cerium(IV)-assisted regioselective coupling—used in UDP-Gal inhibitor synthesis—inspires metallo-mediated strategies for OT analogues. Lanthanide ions (e.g., Ce⁴+) may coordinate with OT’s C-terminal glycinamide to direct site-specific modifications, though this remains unexplored for (Thr⁴,Gly⁷)OT [1].
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13131-49-2